2-Phenoxy-1-(piperazin-1-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(piperazin-1-yl)propan-1-one is an organic compound with the molecular formula C13H18N2O2. It is a derivative of piperazine and phenoxypropanone, and it has garnered interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of phenoxypropanone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenoxy or piperazine moieties can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to inhibit serotonin, norepinephrine, and dopamine transporters, which are key players in neurotransmission . This inhibition can modulate the levels of these neurotransmitters in the synaptic cleft, thereby affecting mood and behavior.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound is structurally similar and has been studied for its potential as a triple reuptake inhibitor.
Phenoxy acetamide derivatives: These compounds share the phenoxy moiety and have been investigated for various pharmacological activities.
Uniqueness
2-Phenoxy-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of the phenoxy and piperazine groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple neurotransmitter transporters simultaneously sets it apart from other compounds with similar structures .
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenoxy-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-11(17-12-5-3-2-4-6-12)13(16)15-9-7-14-8-10-15/h2-6,11,14H,7-10H2,1H3 |
InChI Key |
USTFFHYKXUIOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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